molecular formula C9H10BrFO2 B14757881 1-Bromo-4-ethoxy-3-fluoro-2-methoxybenzene

1-Bromo-4-ethoxy-3-fluoro-2-methoxybenzene

Cat. No.: B14757881
M. Wt: 249.08 g/mol
InChI Key: JXLCENBFVZIVCB-UHFFFAOYSA-N
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Description

1-Bromo-4-ethoxy-3-fluoro-2-methoxybenzene is an organic compound with the molecular formula C9H10BrFO2 It is a derivative of benzene, substituted with bromine, ethoxy, fluoro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-ethoxy-3-fluoro-2-methoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high purity .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-ethoxy-3-fluoro-2-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-4-ethoxy-3-fluoro-2-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-Bromo-4-ethoxy-3-fluoro-2-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s substituents influence its reactivity and binding affinity to various biological molecules. For example, the bromine and fluoro groups can enhance its ability to interact with enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

  • 1-Bromo-3-ethoxy-4-fluoro-2-methoxybenzene
  • 1-Bromo-2-ethoxy-3-fluoro-4-methoxybenzene
  • 1-Bromo-4-ethoxy-2-fluoro-3-methoxybenzene

Comparison: 1-Bromo-4-ethoxy-3-fluoro-2-methoxybenzene is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as melting point, boiling point, and solubility, as well as distinct reactivity patterns in chemical reactions .

Properties

Molecular Formula

C9H10BrFO2

Molecular Weight

249.08 g/mol

IUPAC Name

1-bromo-4-ethoxy-3-fluoro-2-methoxybenzene

InChI

InChI=1S/C9H10BrFO2/c1-3-13-7-5-4-6(10)9(12-2)8(7)11/h4-5H,3H2,1-2H3

InChI Key

JXLCENBFVZIVCB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)Br)OC)F

Origin of Product

United States

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